2-[(3z)-Oxolan-3-ylidene]acetic acid
CAS No.:
Cat. No.: VC16557992
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O3 |
|---|---|
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | (2Z)-2-(oxolan-3-ylidene)acetic acid |
| Standard InChI | InChI=1S/C6H8O3/c7-6(8)3-5-1-2-9-4-5/h3H,1-2,4H2,(H,7,8)/b5-3- |
| Standard InChI Key | YCHOYEGBWMESCS-HYXAFXHYSA-N |
| Isomeric SMILES | C\1COC/C1=C\C(=O)O |
| Canonical SMILES | C1COCC1=CC(=O)O |
Introduction
2-[(3z)-Oxolan-3-ylidene]acetic acid is a complex organic compound featuring a central acetic acid group attached to a substituted oxolane ring. The stereochemistry of this compound, particularly the configuration at the oxolane position, plays a crucial role in its reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential as a building block for drug synthesis and its unique structural features.
Synthesis Methods
The synthesis of 2-[(3z)-Oxolan-3-ylidene]acetic acid involves several methods, commonly including the condensation of suitable precursors. A common approach is the base-induced condensation reaction between oxalate esters and substituted indolin derivatives. For instance, starting from 7-hydroxyindolin derivatives, the reaction proceeds under reflux conditions with solvents like ethanol or dimethoxyethane to yield the desired product.
Synthesis Steps:
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Formation of Intermediate Ester: The reaction begins with the formation of an intermediate ester.
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Hydrolysis: The ester is then hydrolyzed to yield the final carboxylic acid product.
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Purification: The product is purified to achieve high yields.
Chemical Reactions and Applications
2-[(3z)-Oxolan-3-ylidene]acetic acid participates in various chemical reactions typical for carboxylic acids and enones, including:
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Nucleophilic Addition Reactions
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Esterification with Alcohols
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Cycloaddition Reactions due to its unsaturated nature.
In synthetic applications, this compound can undergo decarboxylation to yield more reactive intermediates or be used in coupling reactions with amines or alcohols to form more complex molecules.
Medicinal Chemistry
2-[(3z)-Oxolan-3-ylidene]acetic acid has potential applications in medicinal chemistry as a building block for drug synthesis. Its derivatives may exhibit biological activity, making it useful in pharmacological studies aimed at discovering new therapeutic agents.
Organic Synthesis
Its unique structural features make it valuable in organic synthesis for constructing complex molecular architectures.
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